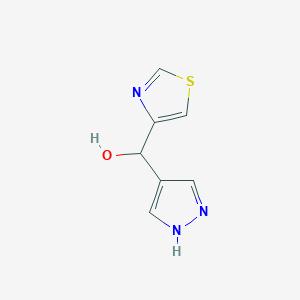

(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol

Description

Properties

Molecular Formula |

C7H7N3OS |

|---|---|

Molecular Weight |

181.22 g/mol |

IUPAC Name |

1H-pyrazol-4-yl(1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C7H7N3OS/c11-7(5-1-9-10-2-5)6-3-12-4-8-6/h1-4,7,11H,(H,9,10) |

InChI Key |

HYQBVDZZWRXOGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)C(C2=CSC=N2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol generally follows a multi-step approach:

- Formation of the pyrazole ring or pyrazole derivative with a functional group amenable to further reaction.

- Formation or functionalization of the thiazole ring.

- Coupling of the pyrazolyl and thiazolyl moieties via a methanol or hydroxymethyl linkage.

This approach often involves condensation, cyclization, and selective functional group transformations.

Preparation of the Pyrazolyl Intermediate

Pyrazole derivatives are typically synthesized via cyclization reactions involving hydrazines and β-dicarbonyl compounds or their equivalents:

Cyclization of β-ketoesters with hydrazines : For example, ethyl acetoacetate or its derivatives react with methylhydrazine or phenylhydrazine in refluxing ethanol to yield 1H-pyrazol-4-yl intermediates with good yields (~69-75%) and purity.

Formation of pyrazole aldehydes : Pyrazole intermediates bearing formyl groups at the 4-position are prepared via Vilsmeier-Haack formylation using POCl3/DMF on pyrazole precursors, yielding 1H-pyrazole-4-carbaldehydes.

These aldehydes serve as reactive sites for further coupling.

Preparation of the Thiazolyl Intermediate

The 1,3-thiazole ring is typically introduced or functionalized through:

- Cyclization reactions involving α-halocarbonyl compounds with thiourea or related sulfur-nitrogen precursors.

- Substituted thiazole derivatives bearing reactive groups at the 4-position, such as aldehydes or halides, are synthesized to enable coupling with pyrazolyl moieties.

Coupling to Form (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol

The key step in preparing (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol involves coupling the pyrazole and thiazole rings via a methanol linker:

Nucleophilic addition of pyrazolyl anions to thiazolyl aldehydes : The pyrazolyl moiety, often as a nucleophile or organometallic reagent, attacks the aldehyde group on the thiazole ring, forming the hydroxymethyl linkage characteristic of the target compound.

Reduction of thiazolyl-pyrazolyl ketones or aldehydes : Alternatively, reduction of intermediate ketones or aldehydes bearing both heterocycles can yield the methanol linkage.

One-pot condensation and cyclization methods : Some protocols use one-pot reactions where pyrazole derivatives and thiazole precursors react in the presence of catalysts or under reflux conditions to form the target compound directly.

Representative Experimental Procedure (Based on Literature)

Analytical and Characterization Data

- The target compound is typically isolated as a crystalline solid.

- Characterization includes:

- NMR Spectroscopy : ^1H NMR shows characteristic signals for pyrazole and thiazole protons and the hydroxymethyl group.

- Mass Spectrometry : Confirms molecular weight consistent with (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol.

- Melting Point : Reported melting points vary depending on purity and substituents but typically range around 70–120 °C.

- Purification is achieved by recrystallization or silica gel chromatography using ethyl acetate/petroleum ether mixtures.

Research Findings and Optimization

- The choice of substituents on pyrazole and thiazole rings affects reaction yields and product stability.

- Use of mild bases and controlled temperatures during coupling improves selectivity towards the hydroxymethyl product.

- One-pot synthesis methods reduce reaction times and purification steps but require careful optimization of reaction parameters.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that compounds containing thiazole and pyrazole moieties exhibit significant anticonvulsant properties. For instance, thiazole derivatives have been synthesized and tested for their effects in seizure models, showing promising results with median effective doses lower than conventional drugs like ethosuximide . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticonvulsant efficacy, making derivatives of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol potential candidates for further development in epilepsy treatment.

Antimicrobial Properties

The thiazole and pyrazole rings are recognized for their antimicrobial activities. Compounds similar to (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol have been evaluated against various bacterial strains, demonstrating effective inhibition. The presence of the thiazole moiety is particularly important for enhancing the antimicrobial activity, as shown in studies where thiazole-containing compounds exhibited lower minimum inhibitory concentrations (MICs) against pathogens like Mycobacterium tuberculosis .

Synthetic Pathways

The synthesis of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol typically involves multi-step reactions that integrate both pyrazole and thiazole components. Common methods include:

- Condensation Reactions: Utilizing arylhydrazines with suitable carbonyl compounds to form the pyrazole framework.

- Thiazole Formation: Often achieved through cyclization reactions involving thioketones or thioamides with appropriate precursors.

These synthetic approaches allow for the modification of the compound's structure to optimize biological activity while maintaining yield and purity .

Case Study: Anticonvulsant Activity

A study conducted on a series of thiazole-pyrazole hybrids demonstrated that specific substitutions on the pyrazole ring significantly influenced anticonvulsant activity. One derivative showed a protection index of 9.2 in animal models, indicating high efficacy compared to existing treatments . This case highlights the potential of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol as a lead compound for developing new anticonvulsants.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that certain modifications led to enhanced activity against resistant strains of bacteria. The study found that compounds with electron-withdrawing groups on the thiazole ring exhibited significantly improved MIC values against Staphylococcus aureus and Escherichia coli . This underscores the importance of structural optimization in developing effective antimicrobial agents.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol with structurally related heterocycles:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., CF₃ in ) or aromatic systems (e.g., naphthyl in ) enhances biological activity but complicates synthesis .

- Bioactivity : Thiazole-containing compounds often exhibit antimicrobial or antiproliferative properties. For example, benzoxazolone-thiazole hybrids show potent activity against Micrococcus luteus , while naphthyl-thiazole derivatives inhibit cancer cell proliferation .

Thermal and Stability Profiles

- Thermal Shift Analysis: Compounds like 4-(2-amino-1,3-thiazol-4-yl)phenol destabilize proteins (ΔTm >10°C), suggesting strong ligand-protein interactions .

Contradictions and Challenges

- Synthetic Hurdles: Electron-withdrawing groups (e.g., CF₃) on pyrazole hinder Sonogashira coupling, necessitating optimized conditions .

- Biological Specificity : While some thiazole derivatives destabilize proteins broadly , others (e.g., benzoxazolone-thiazoles) exhibit selective antimicrobial activity .

Biological Activity

The compound (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol is a hybrid molecule that combines the pyrazole and thiazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol can be represented as follows:

This structure features a pyrazole ring linked to a thiazole ring through a methanol group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole structures. For instance, thiazole-pyridine hybrids have shown promising results against breast cancer with an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil (IC50 of 6.14 μM) . The presence of the thiazole moiety is believed to enhance the cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated several thiazole derivatives for their antiproliferative effects on human cancer cell lines. One derivative exhibited significant activity with an IC50 value comparable to doxorubicin, indicating that structural modifications in these compounds can lead to enhanced anticancer properties .

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | Breast Cancer | 5.71 | |

| Doxorubicin | Various | < 1 | |

| (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol | TBD | TBD | TBD |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. For example, certain thiazole-pyrrolidin derivatives displayed effective anticonvulsant activity in animal models, suggesting that modifications in the thiazole structure can significantly influence pharmacological outcomes .

Mechanism of Action:

The anticonvulsant activity is often attributed to the modulation of neurotransmitter systems and ion channels in the central nervous system. Compounds with specific substitutions on the thiazole ring showed enhanced efficacy in reducing seizure activity in preclinical models.

Antimicrobial Activity

Compounds containing pyrazole rings have demonstrated notable antimicrobial properties against various bacterial strains. For instance, certain pyrazole derivatives have been reported to exhibit antibacterial activity comparable to standard antibiotics . The mechanism often involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol can be influenced by various structural elements:

- Substituents on the Pyrazole Ring : Modifications can enhance or diminish biological activity.

- Thiazole Ring Modifications : Alterations in this moiety can impact anticancer and anticonvulsant activities.

- Functional Groups : The presence of electron-donating or withdrawing groups plays a crucial role in determining the overall pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.